SM-102

Content Navigation

CAS Number

Product Name

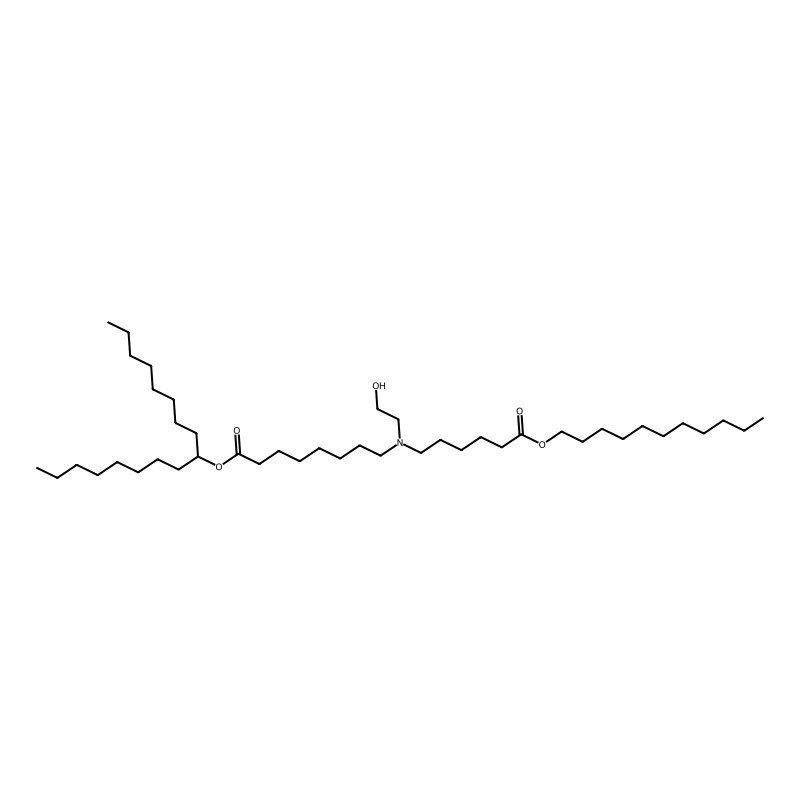

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

SM-102 (CAS: 2089251-47-6) is a highly specialized, branched-tail ionizable amino lipid engineered for the encapsulation and cytosolic delivery of nucleic acids, predominantly mRNA, within lipid nanoparticles (LNPs). From a procurement and formulation perspective, SM-102 is defined by its apparent pKa of 6.68, which ensures it remains neutrally charged in systemic circulation (pH ~7.4) while rapidly protonating in the acidic environment of the endosome (pH ~6.5) to facilitate membrane fusion [1]. Unlike first-generation ionizable lipids, SM-102 incorporates a cleavable ester linkage in its lipid tail, a critical structural feature that dictates its rapid in vivo biodegradability and clearance profile, making it a benchmark material for modern mRNA vaccine and therapeutic manufacturing [1].

Substituting SM-102 with older-generation lipids like DLin-MC3-DMA (MC3) or alternative modern lipids like ALC-0315 fundamentally alters LNP pharmacokinetics, processability, and endosomal escape mechanisms. While MC3 (pKa 6.44) is effective for hepatic delivery, it lacks the ester linkages present in SM-102, resulting in prolonged tissue retention and lower tolerability at intramuscular injection sites[1]. Conversely, while ALC-0315 is also biodegradable, its significantly lower apparent pKa (6.09) and distinct four-tail architecture lead to different pH-driven membrane remodeling behaviors and lower in vitro protein expression profiles in certain immune cell assays [2]. Consequently, buyers cannot treat these ionizable lipids as interchangeable; swapping SM-102 for a generic analog requires complete reformulation of the LNP matrix and re-validation of clearance rates and transfection efficiencies.

References

- [1] Suzuki, Y., & Ishihara, H. (2021). Difference in the lipid nanoparticle technology employed in three approved siRNA and mRNA drugs. Advanced Drug Delivery Reviews, 178, 113941.

- [2] Slutter, B. A., et al. (2023). In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. Biomedicine & Pharmacotherapy, 165, 115065.

In Vivo Biodegradability and Injection Site Clearance

The structural inclusion of a cleavable ester linkage in the hydrophobic tail of SM-102 provides a distinct pharmacokinetic advantage over non-cleavable precursors. Intramuscular injection of mRNA-LNPs formulated with SM-102 demonstrates significantly faster clearance from the injection site compared to DLin-MC3-DMA (MC3), which lacks these hydrolyzable ester bonds [1]. This rapid degradation pathway directly translates to improved local tolerability and a reduced risk of lipid accumulation following repeated dosing, a critical parameter for therapeutic procurement [1].

| Evidence Dimension | Tissue clearance and biodegradability |

| Target Compound Data | Rapid clearance via in vivo hydrolysis of ester linkages |

| Comparator Or Baseline | DLin-MC3-DMA (MC3) (Prolonged tissue retention due to lack of ester bonds) |

| Quantified Difference | Significantly faster elimination and improved tolerability at the injection site for SM-102 |

| Conditions | Intramuscular injection of mRNA-LNPs in vivo |

Ensures that formulations utilizing SM-102 avoid long-term tissue accumulation, making it the preferred choice for multi-dose vaccine and therapeutic regimens.

In Vitro Transfection Efficiency and Immune Cell Activation

When evaluating the biological performance of LNP formulations, SM-102 exhibits superior in vitro efficacy in immune cell models compared to other clinically approved lipids. In comparative studies using immortalized and primary immune cells, SM-102-based LNPs induced significantly higher protein expression and antigen-specific T-cell proliferation than LNPs formulated with ALC-0315 or DLin-MC3-DMA [1]. While in vivo outcomes can converge, this robust in vitro performance makes SM-102 highly advantageous for ex vivo cell engineering and early-stage screening workflows [1].

| Evidence Dimension | In vitro protein expression and T-cell proliferation |

| Target Compound Data | Highest induction of protein expression and antigen-specific T-cell proliferation |

| Comparator Or Baseline | ALC-0315 and DLin-MC3-DMA (Lower in vitro protein expression and proliferation induction) |

| Quantified Difference | Superior in vitro transfection and immune activation efficiency for SM-102 |

| Conditions | In vitro transfection of immortalized and primary immune cells with mRNA-LNPs |

Validates SM-102 as the optimal lipid for researchers conducting ex vivo cellular assays or developing immunotherapies requiring high in vitro transfection rates.

pH-Driven Membrane Remodeling for Endosomal Escape

The endosomal escape efficiency of an LNP is governed by the structural phase transitions of its ionizable lipid. Molecular dynamics and structural studies reveal that upon endosomal acidification and deprotonation, the branched three-tail architecture of SM-102 preferentially forms laterally segregated surface domains [1]. This contrasts sharply with polyunsaturated lipids like DLin-MC3-DMA, which undergo surface-to-core translocation[1]. This specific lateral segregation behavior of SM-102 directly modulates bilayer thickness and facilitates the membrane disruption necessary for efficient cytosolic release of mRNA [1].

| Evidence Dimension | pH-dependent LNP membrane remodeling |

| Target Compound Data | Forms laterally segregated surface domains upon deprotonation |

| Comparator Or Baseline | DLin-MC3-DMA (Undergoes surface-to-core translocation) |

| Quantified Difference | Distinct lateral segregation mechanism driving membrane disruption for SM-102 |

| Conditions | Microsecond constant-pH molecular dynamics of LNP-relevant ternary membranes |

Provides a mechanistic justification for selecting SM-102 when engineering LNPs that require highly efficient, structurally driven endosomal escape.

Buffer-Specific Enhancement of Phase Transitions

The formulation buffer significantly impacts the mesoscopic core phase transitions of SM-102 LNPs. Synchrotron small-angle X-ray scattering (SAXS) demonstrates that formulating SM-102 LNPs in citrate buffer shifts the phase transition from inverse micellar to inverse hexagonal to a higher pH compared to acetate or phosphate buffers [1]. This citrate-stabilized inverse hexagonal phase sensitizes the pH response of the LNP core, resulting in an earlier onset and stronger mRNA-GFP expression in vitro [1].

| Evidence Dimension | Transition pH for inverse micellar to inverse hexagonal phase |

| Target Compound Data | Higher transition pH and earlier onset of gene expression in citrate buffer |

| Comparator Or Baseline | Acetate and phosphate buffers (Lower transition pH, delayed expression) |

| Quantified Difference | Citrate buffer stabilizes the inverse hexagonal phase, enhancing endosomal release efficiency |

| Conditions | Synchrotron SAXS and in vitro mRNA-GFP expression assays |

Guides procurement and formulation teams to pair SM-102 with citrate-based buffers to maximize manufacturing reproducibility and transfection potency.

Intramuscular mRNA Vaccine Formulation

Due to its optimized pKa (6.68) and cleavable ester linkages, SM-102 is the premier choice for developing intramuscular mRNA vaccines. Its rapid clearance profile prevents lipid accumulation at the injection site, ensuring high tolerability for multi-dose regimens, while its efficient endosomal escape mechanism guarantees robust antigen expression [1].

Ex Vivo Immune Cell Engineering

SM-102 demonstrates superior in vitro transfection efficiency and induces higher antigen-specific T-cell proliferation compared to legacy lipids like MC3 or alternative modern lipids like ALC-0315 [2]. This makes it an ideal procurement choice for laboratories focused on ex vivo cellular therapies, CAR-T cell engineering, or high-throughput in vitro mRNA screening workflows.

Buffer-Optimized LNP Manufacturing Workflows

For industrial scale-up of LNP production, SM-102 offers highly tunable phase transition behaviors. When processed with citrate buffers, SM-102 achieves a sensitized pH response that maximizes the formation of the inverse hexagonal phase, directly enhancing the endosomal release efficiency of the final commercial product [3].

References

- [1] Suzuki, Y., & Ishihara, H. (2021). Difference in the lipid nanoparticle technology employed in three approved siRNA and mRNA drugs. Advanced Drug Delivery Reviews, 178, 113941.

- [2] Slutter, B. A., et al. (2023). In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. Biomedicine & Pharmacotherapy, 165, 115065.

- [3] ACS Nano (2025). Buffer Specificity of Ionizable Lipid Nanoparticle Transfection Efficiency and Bulk Phase Transition.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Hassett, Kimberly J.; Benenato, Kerry E.; Jacquinet, Eric; Lee, Aisha; Woods, Angela; Yuzhakov, Olga; Himansu, Sunny; Deterling, Jessica; Geilich, Benjamin M.; Ketova, Tatiana; Mihai, Cosmin; Lynn, Andy; McFadyen, Iain; Moore, Melissa J.; Senn, Joseph J.; Stanton, Matthew G.; Almarsson, Örn; Ciaramella, Giuseppe; Brito, Luis A. (April 2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines". Molecular Therapy: Nucleic Acids. 15: 1–11. doi:10.1016/j.omtn.2019.01.013. PMC 6383180. PMID 30785039.

Safety and Immunogenicity Study of 2019-nCoV Vaccine (mRNA-1273) for Prophylaxis of SARS-CoV-2 Infection (COVID-19), clinicaltrials.gov (US NIH/NLM), identifier NCT04283461. Accessed Jan. 17, 2021.

Clinical study protocol mRNA-1273-P301, Amendment 6, ModernaTX, Inc., Dec. 23, 2020; accessed on line Jan. 17, 2021.

COVID-19 Vaccines: Update on Allergic Reactions, Contraindications, and Precautions, Clinician Outreach and Communication Activity (COCA) Webinar, Wednesday, December 30, 2020, CDC (US HHS); accessed on line Jan. 17, 2021.

Fact Sheet for Healthcare Providers Administering Vaccine (PDF). U.S. Food and Drug Administration (FDA) (Report). Moderna.

"Moderna COVID-19 Vaccine Standing Orders for Administering Vaccine to Persons 18 Years of Age and Older" (PDF). U.S. Centers for Disease Control and Prevention (CDC).

"Messengers of hope". editorial. Nat Biotechnol. 39 (1): 1. January 2021. doi:10.1038/s41587-020-00807-1. PMC 7771724. PMID 33376248.

Cross, Ryan. "Without these lipid shells, there would be no mRNA vaccines for COVID-19". Chemical & Engineering News. Retrieved 30 June 2021.

Buschmann, Michael D.; Carrasco, Manuel J.; Alishetty, Suman; Paige, Mikell; Alameh, Mohamad Gabriel; Weissman, Drew (19 January 2021). "Nanomaterial Delivery Systems for mRNA Vaccines". Vaccines. 9 (1): 11. doi:10.3390/vaccines9010065. PMC 7836001. PMID 33478109.

Tao, Weikang; Davide, Joseph P; Cai, Mingmei; Zhang, Guo-Jun; South, Victoria J; Matter, Andrea; Ng, Bruce; Zhang, Ye; Sepp-Lorenzino, Laura (September 2010). "Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver". Molecular Therapy. 18 (9): 1. doi:10.1038/mt.2010.147. PMC 2956923. Retrieved 21 October 2021.

"SM-102 (CAS 2089251-47-6)". www.caymanchem.com. Retrieved 21 October 2021.

Sabnis, S., Kumarasinghe , E.S., Salerno, T., et al. A novel amino lipid series for mRNA delivery: Improved endosomal escape and sustained pharmacology and safety in non-human primates. Mol. Ther. 26(6), 1509-1519 (2018).